(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid
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Overview
Description
(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid is a complex organic compound with a unique structure that includes an acetamido group, a dioxolane ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acylation of an amino acid derivative with a dioxolane-containing acyl chloride. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and promote the acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the dioxolane ring may enhance the compound’s stability and binding affinity. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar structure with a dioxolane ring and an acetate group.
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a dioxolane ring and a methanol group.
Uniqueness
(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid is unique due to its combination of an acetamido group, a dioxolane ring, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H17NO7 |
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Molecular Weight |
275.25 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxypropanoic acid |
InChI |
InChI=1S/C11H17NO7/c1-7(13)12-8(10(15)16)6-17-9(14)5-11(2)18-3-4-19-11/h8H,3-6H2,1-2H3,(H,12,13)(H,15,16)/t8-/m0/s1 |
InChI Key |
ZXUXZURPMDHEBV-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](COC(=O)CC1(OCCO1)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(COC(=O)CC1(OCCO1)C)C(=O)O |
Origin of Product |
United States |
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